An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, proposed synthetic routes, and potential applications of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol. While this specific molecule is not extensively documented in publicly available literature, this document leverages established principles of organic chemistry and data from analogous structures to present a scientifically grounded exploration of its characteristics. This guide is intended for researchers, scientists, and professionals in drug development who are interested in novel diol compounds and their potential utility. We will delve into logical synthetic pathways, predictive spectral analysis, and a discussion of potential biological activities based on related methoxyphenyl compounds.
Introduction and Molecular Overview
1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, with the molecular formula C₁₁H₁₆O₃, is a vicinal diol featuring a p-methoxyphenyl group and a tertiary alcohol. The presence of two hydroxyl groups in close proximity, along with the methoxy-substituted aromatic ring, suggests a molecule with interesting chemical reactivity and potential for biological activity. Vicinal diols are crucial structural motifs in numerous natural products and pharmaceuticals, often serving as key intermediates in organic synthesis.[1] The methoxyphenyl moiety is a common feature in pharmacologically active compounds, contributing to metabolic stability and receptor interactions.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol | - |
| Molecular Formula | C₁₁H₁₆O₃ | [2] |
| Molecular Weight | 196.24 g/mol | [2] |
| CAS Number | 261930-06-7 | [2] |
Proposed Synthetic Pathways
The synthesis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol can be approached through several established methods for 1,2-diol formation. The choice of pathway will depend on the availability of starting materials, desired stereochemistry, and scalability. Two primary retrosynthetic approaches are considered here: the dihydroxylation of an alkene precursor and the reduction of an α-hydroxy ketone.
Pathway A: Dihydroxylation of 1-(4-Methoxyphenyl)-2-methylprop-1-ene
This is a classic and reliable method for the synthesis of vicinal diols.[3] The alkene precursor, 1-(4-methoxyphenyl)-2-methylprop-1-ene, can be synthesized via a Wittig reaction from 4-methoxybenzaldehyde.
Caption: Synthetic route via alkene dihydroxylation.
This protocol is based on the Upjohn dihydroxylation method, which allows for the use of a catalytic amount of osmium tetroxide.[4]
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Alkene Preparation: The precursor alkene, 1-(4-methoxyphenyl)-2-methylprop-1-ene, is first synthesized from 4-methoxybenzaldehyde using a standard Wittig reaction with isopropyltriphenylphosphonium bromide.
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Reaction Setup: In a round-bottom flask, dissolve the alkene in a mixture of acetone and water (10:1).
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Catalyst and Co-oxidant Addition: Add N-methylmorpholine N-oxide (NMO) as the co-oxidant, followed by a catalytic amount of osmium tetroxide (OsO₄).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with sodium sulfite. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Pathway B: Stereoselective Reduction of 2-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one
This pathway involves the reduction of an α-hydroxy ketone precursor. This approach offers the potential for stereocontrol, yielding either syn or anti diols depending on the reducing agent and reaction conditions.[5]
Caption: Synthetic route via α-hydroxy ketone reduction.
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Precursor Synthesis: The starting ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one, can be synthesized via Friedel-Crafts acylation of anisole with isobutyryl chloride. The subsequent α-hydroxylation can be achieved using various methods, such as oxidation of the corresponding enolate.
-
Reduction: Dissolve the α-hydroxy ketone in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath.
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Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully add dilute hydrochloric acid to quench the reaction. Remove the solvent under reduced pressure and extract the product with an organic solvent.
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Purification: Dry the organic extract and purify the crude product by column chromatography.
Predicted Physicochemical and Spectroscopic Properties
Due to the lack of experimental data for the target molecule, the following properties are predicted based on the analysis of its functional groups and data from similar compounds.
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Melting Point | Solid at room temperature, likely in the range of 80-120 °C | The presence of two hydroxyl groups allows for hydrogen bonding, leading to a higher melting point than the corresponding alcohol or ketone. |
| Boiling Point | > 250 °C at atmospheric pressure | Significant hydrogen bonding will result in a high boiling point. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, acetone) | The polar diol functionality will impart some water solubility, but the aromatic ring and alkyl groups will limit it. Good solubility is expected in polar organic solvents. |
| pKa | ~14-16 | The pKa of the hydroxyl groups is expected to be similar to that of other aliphatic alcohols. |
Predicted Spectroscopic Data
The proton NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.8 | Singlet | 3H |
| Aromatic (ortho to -OCH₃) | ~6.9 | Doublet | 2H |
| Aromatic (meta to -OCH₃) | ~7.2-7.3 | Doublet | 2H |
| -CH(OH)- | ~4.5-5.0 | Singlet or Doublet (depending on coupling to OH) | 1H |
| -C(CH₃)₂(OH) | ~1.2-1.4 | Two Singlets | 6H |
| -OH | Broad, variable | Singlet | 2H |
The diastereotopic methyl groups on the tertiary carbon are expected to appear as two distinct singlets. The chemical shifts of the hydroxyl protons are highly dependent on concentration and solvent.[6]
The predicted chemical shifts for the carbon atoms are:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Quaternary Carbon (-C(CH₃)₂(OH)) | ~70-80 |
| Methine Carbon (-CH(OH)-) | ~75-85 |
| Aromatic (ipso to -OCH₃) | ~158-160 |
| Aromatic (ipso to diol) | ~130-135 |
| Aromatic (ortho to -OCH₃) | ~113-115 |
| Aromatic (meta to -OCH₃) | ~127-129 |
| Methyl Carbons (-C(CH₃)₂) | ~20-30 |
| Methoxy Carbon (-OCH₃) | ~55 |
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (hydroxyl) | 3200-3600 | Broad, strong |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium |
| C=C Stretch (aromatic) | 1500-1600 | Medium |
| C-O Stretch (alcohol) | 1000-1200 | Strong |
| C-O-C Stretch (ether) | 1230-1270 (asymmetric), 1020-1060 (symmetric) | Strong |
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 196 may be weak or absent. Common fragmentation patterns for 1,2-diols include the loss of water (M-18) and cleavage of the C-C bond between the two hydroxyl-bearing carbons.[7][8] Key expected fragments would include ions corresponding to the 4-methoxybenzoyl cation (m/z 135) and fragments arising from cleavage of the propanediol side chain.
Potential Applications and Biological Relevance
While no specific biological activities have been reported for 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, the structural motifs present suggest several areas for investigation.
Pharmacological Potential
Many compounds containing the 4-methoxyphenyl group exhibit a range of biological activities. For instance, methoxyphenyl derivatives have been investigated for their anti-inflammatory, antioxidant, and anticancer properties.[9][10][11] The diol functionality can increase water solubility and provide sites for further chemical modification or metabolic conjugation.
Given the prevalence of methoxyphenyl structures in cyclooxygenase (COX) inhibitors, it is plausible that this diol could interact with inflammatory pathways.[9] Further research would be required to determine any specific protein targets.
Caption: Plausible areas of biological investigation.
Synthetic Chemistry Intermediate
Vicinal diols are versatile intermediates in organic synthesis. They can be converted to a variety of other functional groups, including:
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Epoxides: Through reaction with tosyl chloride followed by a base.
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Aldehydes/Ketones: Via oxidative cleavage with reagents like sodium periodate.
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Carbonates: By reaction with phosgene or its equivalents.
Conclusion
1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol represents an interesting, yet under-explored, chemical entity. This guide has outlined rational and experimentally feasible synthetic approaches based on well-established organic reactions. The predicted physicochemical and spectroscopic data provide a foundation for the characterization of this molecule. The structural similarities to known bioactive compounds suggest that this diol could be a valuable candidate for further investigation in medicinal chemistry and drug discovery. The protocols and predictive data presented herein are intended to facilitate and encourage future research into this and related compounds.
References
Sources
- 1. Facile Preparation of 1,2-Diols from Chalcones: An NMR Spectroscopy and X-Ray Crystallography Study [scirp.org]
- 2. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Upjohn Dihydroxylation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iptek.its.ac.id [iptek.its.ac.id]
